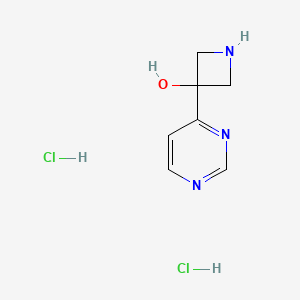

3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride

Description

Properties

IUPAC Name |

3-pyrimidin-4-ylazetidin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.2ClH/c11-7(3-9-4-7)6-1-2-8-5-10-6;;/h1-2,5,9,11H,3-4H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEPCCFLDMNJBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=NC=NC=C2)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride typically involves the reaction of pyrimidine derivatives with azetidine intermediates. One common method includes the nucleophilic substitution reaction where a pyrimidine derivative reacts with an azetidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of 3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce azetidine derivatives with altered functional groups .

Scientific Research Applications

Chemical Synthesis

The compound serves as a valuable building block in the synthesis of more complex molecules. Its structural features allow for modifications that can lead to the development of novel compounds with desired properties.

Research has indicated that 3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride exhibits significant biological activity. It has been investigated for its potential as an antiproliferative agent against various cancer cell lines. For instance, studies have shown that derivatives of azetidine compounds demonstrate considerable efficacy in inhibiting the proliferation of MCF-7 breast cancer cells . The compound's mechanism of action is believed to involve interaction with specific molecular targets, potentially altering enzyme or receptor activity, which could lead to therapeutic effects .

Medicinal Chemistry

In medicinal chemistry, 3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride is explored for its therapeutic properties. Its derivatives are being studied for their roles as kinase inhibitors, which are crucial in cancer treatment strategies. The compound's structural attributes make it a candidate for further development into drugs targeting specific signaling pathways involved in tumor growth and metastasis .

Industrial Applications

Beyond its research applications, this compound is also utilized in the production of specialty chemicals and materials in industrial settings. Its unique properties enable it to be used in various formulations where specific chemical characteristics are required.

Table 1: Summary of Biological Activities

| Study Reference | Cell Line | Activity Observed | IC50 Value |

|---|---|---|---|

| MCF-7 | Antiproliferative | 3.9 nM | |

| Various | Enzyme inhibition | Not specified |

Case Study Insights

- Antiproliferative Activity : In vitro studies demonstrated that the compound exhibits significant antiproliferative effects on MCF-7 breast cancer cells, with an IC50 value comparable to established anticancer agents .

- Mechanism Exploration : Research into the mechanism of action revealed that the compound interacts with tubulin, destabilizing microtubule formation, which is critical for cell division and proliferation .

Mechanism of Action

The mechanism of action of 3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- 2-[4-(Azetidin-3-yl)piperazin-1-yl]pyrimidine hydrochloride (): Shares the azetidine-pyrimidine core but incorporates a piperazine linker, which may enhance solubility and alter pharmacokinetics compared to the simpler azetidine-ol substitution in the target compound .

- 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride (): Substitutes azetidine with piperazine and adds an oxadiazole group, likely influencing target selectivity and metabolic stability .

Physicochemical Properties

| Compound Name | Core Structure | Salt Form | Molecular Weight (g/mol) | Solubility Profile |

|---|---|---|---|---|

| 3-Pyrimidin-4-ylazetidin-3-ol | Azetidine + pyrimidine | Dihydrochloride | Not reported | Likely higher in acidic pH* |

| Vanoxerine dihydrochloride | Piperazine + pyrimidine | Dihydrochloride | Not reported | Moderate aqueous solubility |

| Quizartinib dihydrochloride | Imidazobenzothiazole + urea | Dihydrochloride | 633.6 (salt) | Low solubility above pH 2 |

| 2-[4-(Azetidin-3-yl)piperazinyl]pyrimidine | Azetidine + piperazine + pyrimidine | Hydrochloride | Not reported | Enhanced solubility vs. free base |

*Inferred from dihydrochloride salts in .

Pharmacokinetic and Mechanistic Differences

- Selectivity: Vanoxerine’s triple CDK inhibition contrasts with Rafoxanide (CDK4/6-specific, IC50: 1.09–1.31 µM), suggesting the azetidine-pyrimidine scaffold could be tailored for narrow or broad kinase targeting .

- Salt Impact: Dihydrochloride salts (e.g., putrescine dihydrochloride in ) generally enhance water solubility, critical for intravenous formulations, but may increase renal toxicity risk compared to free bases .

Biological Activity

Overview

3-Pyrimidin-4-ylazetidin-3-ol; dihydrochloride (CAS Number: 2470435-20-0) is a compound characterized by its unique combination of a pyrimidine ring and an azetidine structure, along with a hydroxyl group. This molecular configuration suggests potential biological activities that are currently being explored in various research contexts, particularly in medicinal chemistry and pharmacology.

Molecular Formula: C7H9N3O·2HCl

Molecular Weight: 220.07 g/mol

IUPAC Name: 3-pyrimidin-4-ylazetidin-3-ol; dihydrochloride

The biological activity of 3-Pyrimidin-4-ylazetidin-3-ol; dihydrochloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular pathways, leading to various biological effects, including antiproliferative actions against cancer cells.

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to 3-Pyrimidin-4-ylazetidin-3-ol exhibit significant antiproliferative activity, particularly against breast cancer cell lines:

- In Vitro Studies:

- Mechanism of Action:

Summary of Biological Activities

| Activity | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF-7 | 10–33 | Tubulin polymerization inhibition |

| Antiproliferative | MDA-MB-231 | 23–33 | Colchicine-binding site interaction |

Case Studies and Research Findings

- Study on Antiproliferative Activity:

- Stability Studies:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Pyrimidin-4-ylazetidin-3-ol; dihydrochloride with high yield and purity?

- Methodological Answer : Synthesis optimization can be achieved via computational reaction path searches (e.g., quantum chemical calculations) to identify intermediates and transition states, reducing trial-and-error approaches . Coupling this with high-performance liquid chromatography (HPLC) ensures purity validation (>98%) . For scalable synthesis, monitor reaction parameters (temperature, solvent polarity) using real-time process control tools .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm the azetidine and pyrimidine ring systems, focusing on H and C shifts for stereochemical analysis . Mass spectrometry (MS) with electrospray ionization (ESI) verifies molecular weight and chloride counterion presence. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like hydroxyl and amine moieties .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store in a desiccated environment at -20°C to prevent hygroscopic degradation . Use inert atmospheres (argon/nitrogen) for air-sensitive reactions. Safety protocols include wearing nitrile gloves, lab coats, and eye protection, with immediate decontamination of spills using ethanol-water mixtures .

Q. What are the critical parameters to control during purification to minimize byproduct formation?

- Methodological Answer : Optimize column chromatography using silica gel and gradient elution (e.g., dichloromethane/methanol). Monitor pH during recrystallization to avoid hydrochloride dissociation. Dynamic light scattering (DLS) can assess particle size distribution during crystallization .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-Pyrimidin-4-ylazetidin-3-ol; dihydrochloride in novel reaction environments?

- Methodological Answer : Apply density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals, predicting nucleophilic/electrophilic sites . Molecular dynamics (MD) simulations model solvent effects and transition states, validated experimentally via kinetic studies .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Conduct meta-analysis of datasets to identify confounding variables (e.g., cell line variability, assay protocols). Use Bayesian statistics to quantify uncertainty and prioritize replication studies. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What factorial design approaches are optimal for screening reaction conditions to enhance yield?

- Methodological Answer : Implement a 2 factorial design to test variables (catalyst loading, temperature, solvent ratio). Analyze interactions via ANOVA and response surface methodology (RSM). Automated platforms (e.g., robotic liquid handlers) enable high-throughput screening of 96-well plate arrays .

Q. What interdisciplinary methodologies enhance mechanistic understanding of this compound’s interactions?

- Methodological Answer : Combine cheminformatics (QSAR models) with cryo-EM for structural biology applications. Integrate machine learning (neural networks) to predict metabolic pathways from omics data. Collaborative frameworks (e.g., ICReDD’s computational-experimental feedback loop) accelerate discovery .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.